

what is Hesperadin used for in cell biology

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Compound Focus: Hesperadin

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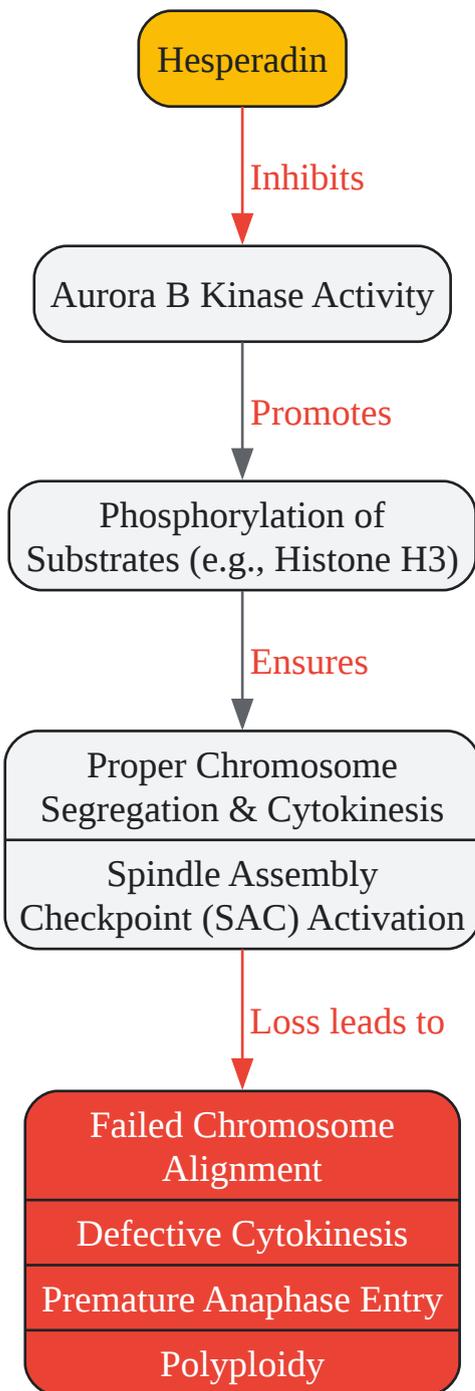
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Core Biological Functions & Mechanisms

Hesperadin primarily functions as an **ATP-competitive inhibitor** of Aurora B kinase, a key regulator of mitosis [1]. The table below summarizes its primary cellular functions and the underlying mechanisms.

Primary Function	Molecular/Cellular Mechanism	Key Experimental Observations
Disruption of Mitosis	Inhibits Aurora B kinase (IC ₅₀ ~50~250 nM in cell-free assays) [2] [3], leading to failure in chromosome alignment and segregation.	Induces mitotic defects; cells enter anaphase with misaligned chromosomes; failure of cytokinesis leads to polyploidy [2] [4] [5].
Abrogation of Spindle Assembly Checkpoint (SAC)	Prevents proper recruitment of checkpoint proteins like BubR1 and Bub1 to kinetochores [2] [5].	Overrides mitotic arrest induced by agents like Taxol or Monastrol, causing premature exit from mitosis [2].
Inhibition of Histone H3 Phosphorylation	Blocks Aurora B-mediated phosphorylation of histone H3 at serine 10 (pH3S10) [2] [6].	Loss of pH3S10 signal, used as a biomarker for Aurora B inhibition in immunofluorescence and Western blot [6].

The following diagram illustrates the core mechanism by which **Hesperadin** disrupts mitosis through Aurora B inhibition:



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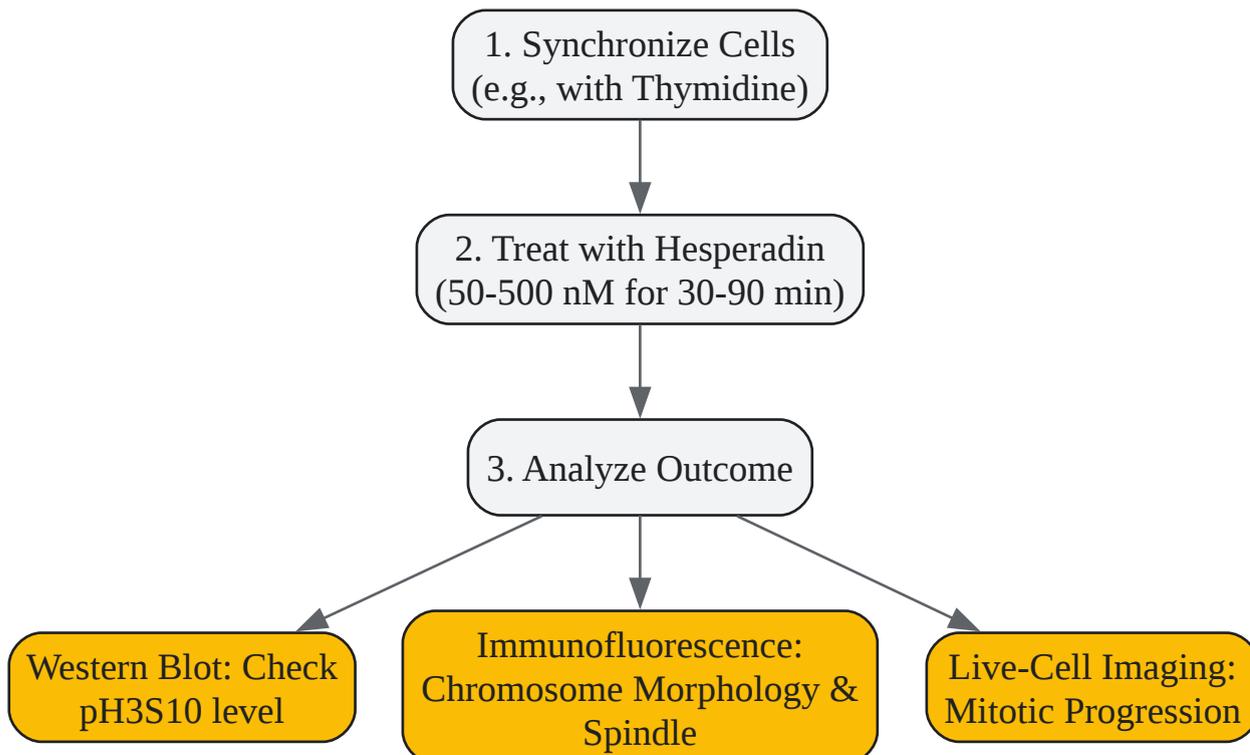
> **Hesperadin** inhibits Aurora B, disrupting key mitotic processes and leading to cell division failure.

Experimental Data and Protocols

For practical application in research, here are the typical experimental conditions and protocols for using **Hesperadin** in cell-based studies.

Aspect	Typical Details
Working Concentration	20-500 nM for most in vitro cellular assays [2] [4] [6].
Solubility	Soluble in DMSO (e.g., 100 mg/mL or ~194 mM) [2]. Prepare stock solution in DMSO and dilute in culture medium.
Cell Lines Studied	HeLa (human cervical cancer), PtK1 (rat kangaroo kidney), K562 (human chronic myeloid leukemia), HepG2 (human liver cancer), U87-MG (human glioblastoma) [2] [7] [1].
Cytotoxicity (Example)	IC ₅₀ of 0.2 μM against human HepG2 cells after 48 hrs (MTT assay) [2]. IC ₅₀ of 0.544 μM against K562 cells (CCK-8 assay) [7].

A common experimental workflow for studying **Hesperadin**'s effect on chromosome morphology is outlined below.



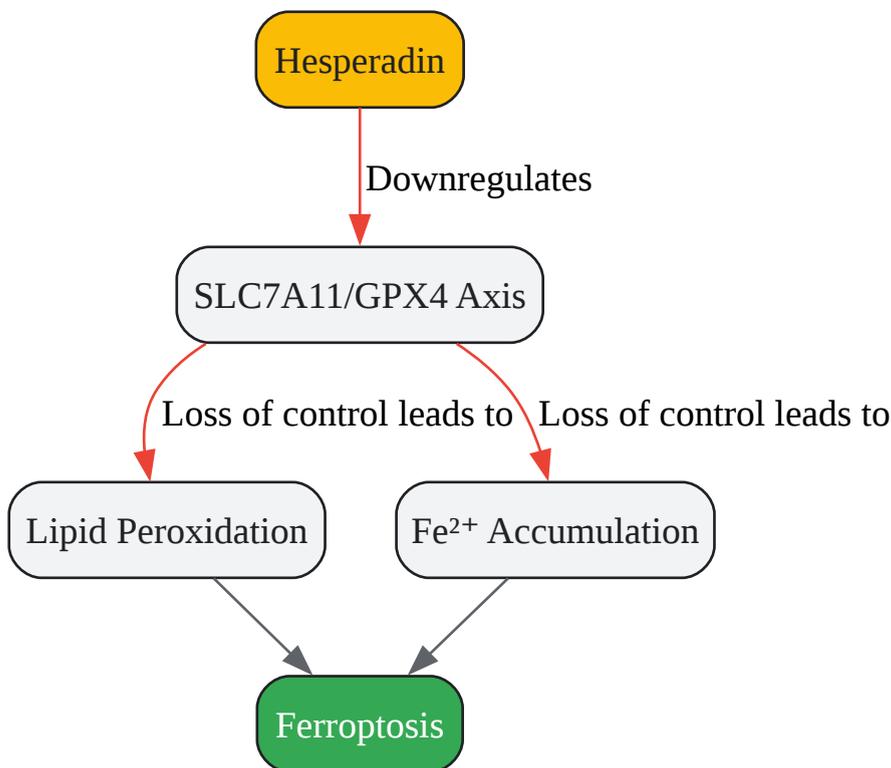
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> A standard workflow for analyzing **Hesperadin**'s effect on mitosis in HeLa cells [6].

Emerging Research Applications

Beyond its classic role in mitosis inhibition, **Hesperadin** has shown utility in other research areas:

- **Inducing Ferroptosis in Leukemia Cells:** A 2024 study demonstrated that **Hesperadin** promotes iron-dependent cell death (ferroptosis) in K562 chronic myeloid leukemia cells by downregulating the SLC7A11/GPX4 axis [7]. The pathway is summarized below.



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> **Hesperadin** induces ferroptosis in leukemia cells by inhibiting the SLC7A11/GPX4 pathway [7].

- **Antiviral Research:** **Hesperadin** exhibits broad-spectrum activity against influenza A and B viruses by blocking the nuclear entry of the viral ribonucleoprotein complex, thus inhibiting viral replication [1].
- **Cancer Drug Resistance & Combination Therapy:** In TMZ-resistant glioblastoma models, **Hesperadin** showed synergistic effects with Temozolomide, enhancing apoptosis and tumor growth inhibition [1].

Key Considerations for Researchers

- **Off-Target Effects:** At higher concentrations (e.g., 1 μM), **Hesperadin** can significantly reduce the activity of other kinases like AMPK, Lck, and CHK1 [2] [5]. Always use the lowest effective concentration and include appropriate controls.
- **Specificity:** **Hesperadin** is highly specific for Aurora B over Aurora A ($\text{IC}_{50} > 1,000 \text{ nM}$) [1], making it an excellent tool for specifically probing Aurora B function.

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